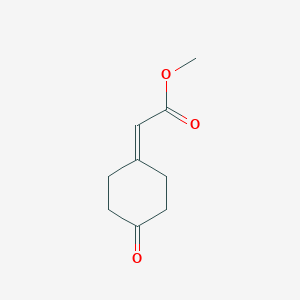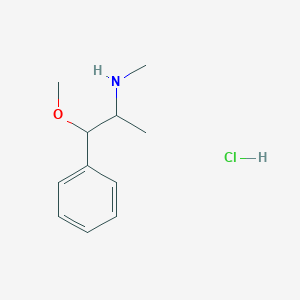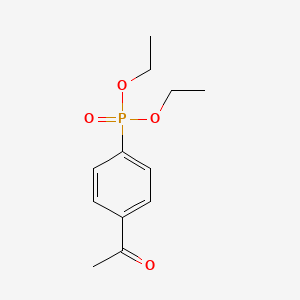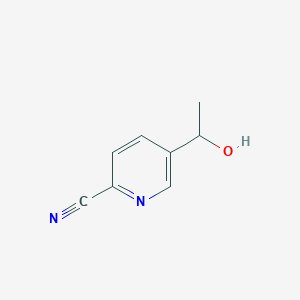![molecular formula C6H12O6 B13780086 L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
L-Glucose-[1-3H(N)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glucose-[1-3H(N)] is a radiolabeled form of L-Glucose, an aldohexose monosaccharide. It is the L-isomer of glucose, making it the enantiomer of the more common D-Glucose. L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory. The radiolabeling with tritium (3H) allows for the tracking and study of glucose metabolism and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose-[1-3H(N)] typically involves the tritiation of L-Glucose. This process can be achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions often include a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of tritium into the glucose molecule.
Industrial Production Methods
Industrial production of L-Glucose-[1-3H(N)] follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified using techniques such as chromatography to ensure high purity and specific activity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glucose-[1-3H(N)] undergoes various chemical reactions, including:
Oxidation: L-Glucose can be oxidized to form L-Glucuronic acid.
Reduction: It can be reduced to form L-Sorbitol.
Substitution: Various functional groups can be substituted on the glucose molecule.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a catalyst can be used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products
Oxidation: L-Glucuronic acid
Reduction: L-Sorbitol
Substitution: Various substituted glucose derivatives
Applications De Recherche Scientifique
L-Glucose-[1-3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer to study glucose metabolism and pathways.
Biology: Helps in understanding cellular uptake and utilization of glucose.
Medicine: Used in research related to diabetes and other metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
L-Glucose-[1-3H(N)] exerts its effects by participating in glucose metabolism. The tritiated glucose is taken up by cells and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose utilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: The most common isomer of glucose, naturally occurring and widely used in metabolism.
L-Sorbitol: A reduction product of L-Glucose, used as a sugar substitute.
L-Glucuronic acid: An oxidation product of L-Glucose, involved in detoxification processes.
Uniqueness
L-Glucose-[1-3H(N)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of glucose metabolism. Unlike D-Glucose, L-Glucose is not metabolized by most organisms, making it a valuable tool in research to differentiate between metabolic pathways.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1T |
Clé InChI |
GZCGUPFRVQAUEE-VKERAGMXSA-N |
SMILES isomérique |
[3H]C(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

